molecular formula C15H14N4O2S B2500515 N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide CAS No. 2415516-84-4

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide

Cat. No.: B2500515
CAS No.: 2415516-84-4
M. Wt: 314.36
InChI Key: RMSFFMPTNSHGEA-UHFFFAOYSA-N
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Description

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide (CAS 2415516-84-4) is a synthetic small molecule with a molecular formula of C 15 H 14 N 4 O 2 S and a molecular weight of 314.4 g/mol. This benzothiazole derivative is a valuable scaffold in medicinal chemistry and biochemical research, particularly for developing novel antimicrobial agents . The compound features a 6-ethoxy-benzothiazole core linked to a 6-methylpyrazine carboxamide group, a structural motif known to exhibit significant biological activity. Research into structurally similar benzothiazole-acetamide and carboxamide compounds has demonstrated promising activity against Gram-positive and Gram-negative bacterial strains, suggesting potential for this chemical series in addressing antimicrobial resistance . The benzothiazole nucleus is a privileged structure in drug discovery, known for its diverse pharmacological potential and presence in various bioactive molecules . This compound is supplied for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex chemical entities. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-3-21-10-4-5-11-13(6-10)22-15(18-11)19-14(20)12-8-16-7-9(2)17-12/h4-8H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSFFMPTNSHGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl chloroacetate under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction, where the benzothiazole intermediate is treated with ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately by the condensation of 2,3-diaminopyrazine with an appropriate carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the benzothiazole and pyrazine intermediates through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic route for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale production to ensure consistent quality and yield.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydrobenzothiazole derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by mimicking the substrate or by binding to a regulatory site, thereby altering the enzyme’s conformation and function.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Ring

The bioactivity of benzothiazole derivatives is highly dependent on substituents at position 6. Below is a comparative analysis of key analogs:

Functional Group Variations

The attached moieties (e.g., pyrazine carboxamide, nicotinamide, sulfonamide) significantly modulate activity:

Table 2: Influence of Attached Functional Groups
Compound Name Attached Group Target/Activity Reference
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide 6-Methylpyrazine carboxamide Inferred: Possible kinase/DNA gyrase inhibition
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide Sulfanyl-acetamide Structural analog; molecular weight: 374.47 g/mol
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide Pyridazinecarboxamide Unspecified bioactivity
4-Thiazolidinones of nicotinic acid Thiazolidinone-nicotinamide Antimicrobial (Gram-positive/-negative bacteria)
  • Pyrazine vs. Pyridazine : Pyrazine’s nitrogen-rich aromatic system may enhance hydrogen bonding with target proteins compared to pyridazine .
  • Carboxamide vs. Sulfonamide : Carboxamides often exhibit better solubility and metabolic stability, while sulfonamides may improve binding to charged residues .

Physicochemical Properties

Comparative physicochemical data highlight structural influences on drug-likeness:

Table 3: Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) LogP* (Predicted)
This compound C₁₅H₁₄N₄O₂S 326.36 ~2.1
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide C₁₈H₁₈N₂O₃S₂ 374.47 ~3.5
BTC-j C₁₅H₁₄N₄O₂S 326.36 ~1.8
BTA C₁₉H₁₆F₃N₃O₃S 435.41 ~4.2

*LogP: Octanol-water partition coefficient (higher values indicate greater lipophilicity).

  • The target compound’s moderate LogP (~2.1) suggests balanced solubility and permeability, favorable for oral bioavailability.

Biological Activity

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a benzothiazole moiety with a pyrazine carboxamide, which is believed to contribute to its biological properties. The molecular formula is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 316.37 g/mol.

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminobenzenethiol with ethyl bromoacetate to form the benzothiazole ring. This intermediate is then reacted with 6-methylpyrazine-2-carboxylic acid under specific conditions, often utilizing solvents like dioxane and various catalysts to enhance yield and efficiency .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, including Bacillus subtilis and Candida albicans .

Compound Microbial Strain Activity
This compoundBacillus subtilisModerate
This compoundCandida albicansSignificant

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The mechanism likely involves the modulation of signaling pathways related to inflammation .

Anticancer Activity

There is emerging evidence that this compound may inhibit cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways .

The proposed mechanism of action involves the interaction of the compound with specific enzymes or receptors within the cells:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thus preventing substrate access.
  • Receptor Modulation : It may modulate receptor activity by interacting with binding domains, influencing downstream signaling pathways.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various benzothiazole derivatives, finding that those with ethoxy substitutions exhibited enhanced activity against fungal strains .
  • Cancer Research : Research published in a peer-reviewed journal highlighted the potential anticancer properties of pyrazole derivatives, suggesting that modifications in their structure could lead to improved efficacy against specific cancer types .

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